Technical Whitepaper: Biological Activity and Pharmacological Effects of Lonfuranacid B
Technical Whitepaper: Biological Activity and Pharmacological Effects of Lonfuranacid B
Executive Summary
Lonfuranacid B is a highly specialized furanoctanoic acid derivative originally isolated from the dried buds of Lonicera japonica Thunb. (Lonicerae Japonicae Flos, LJF)[1]. As a bioactive organic acid, it plays a critical role in the pharmacological matrix of traditional herbal medicines, contributing to well-documented anti-inflammatory, antibacterial, and immunomodulatory effects[1]. Recent phytochemical advancements have also identified Lonfuranacid B as a crucial structural moiety in complex sesquiterpene lactone derivatives—such as Carabrolate B—isolated from Carpesium abrotanoides, which demonstrate potent targeted inhibition of the iNOS/NO inflammatory pathway[2].
This whitepaper provides an in-depth technical analysis of Lonfuranacid B, detailing its structural dynamics, pharmacological mechanisms, and the rigorous, self-validating experimental protocols required for its isolation and in vitro evaluation.
Chemical Identity and Structural Dynamics
Lonfuranacid B is chemically defined as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid [3]. Its molecular architecture is characterized by a highly functionalized tetrahydrofuran (oxolane) ring conjugated to an octanoic acid aliphatic chain.
The structural topology dictates its biological behavior:
-
Lipophilic Tail: The C2 position connects to the octanoic acid tail, providing the lipophilicity essential for cellular membrane penetration and interaction with intracellular targets.
-
Reactive Core: The C3 hydroxyl and C5 carbonyl groups on the furan ring serve as primary reactive sites for esterification and hydrogen bonding[4].
-
Redox Potential: Due to the electron-withdrawing effects of the carboxylic group and the resonance stabilization within its functionalized ring, the compound exhibits specific redox activities, allowing it to act as a versatile building block in plant secondary metabolism[4].
Quantitative Chemical Profile
| Property | Specification |
| CAS Registry Number | 2131269-66-2 |
| Molecular Formula | C₁₂H₂₀O₅ |
| Molecular Weight | 244.28 g/mol |
| SMILES Code | O=C(O)CCCCCCCC1)OC1=O |
| Key Functional Groups | Carboxylic acid, Oxolane ring, Hydroxyl group, Ketone |
| Primary Natural Sources | Lonicera japonica (LJF)[1], Carpesium abrotanoides (as an esterified moiety)[2] |
Pharmacological Profile & Biological Activity
Anti-Inflammatory Mechanisms via iNOS/NO Modulation
The most rigorously validated biological activity of Lonfuranacid B and its natural esters involves the suppression of systemic inflammation. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, derivatives containing the Lonfuranacid B moiety (e.g., Lonfuranacid B-4-O-carabrol, also known as Carabrolate B) demonstrate potent inhibitory activity against nitric oxide (NO) release[2].
Mechanistic Pathway: LPS binding to the Toll-like receptor 4 (TLR4) typically triggers the nuclear translocation of NF-κB, which subsequently upregulates inducible nitric oxide synthase (iNOS). Lonfuranacid B derivatives dose-dependently decrease iNOS protein expression, thereby halting the pathological overproduction of NO[5].
Synergistic Role in Lonicerae Japonicae Flos (LJF)
In its free acid form within LJF, Lonfuranacid B acts synergistically with other phenolic and organic acids (such as chlorogenic acid and caffeoyl quinic acid)[1]. These organic acids are positively correlated with the botanical extract's ability to inhibit the growth, acid production, and biofilm formation of pathogenic bacteria such as Streptococcus mutans[1].
Quantitative Pharmacological Data
| Compound / Derivative | Target / Assay | IC₅₀ Value (μM) | Mechanism of Action |
| Carabrolate B (Lonfuranacid B ester) | LPS-induced NO release (RAW264.7) | 5.6 – 9.1 μM | Downregulation of iNOS protein expression[5] |
Experimental Methodologies & Self-Validating Protocols
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: NMR-Guided Isolation of Furanoctanoic Acids
Causality & Rationale: Furanoctanoic acids lack extended conjugated π-systems, making them nearly transparent to standard UV-Vis detectors at typical wavelengths (e.g., 254 nm). Therefore, traditional UV-guided fractionation often misses these targets. NMR-guided fractionation is essential; by tracking characteristic proton shifts (e.g., the oxolane ring methines at δH ~0.34 and ~0.44), researchers can selectively isolate these compounds[5].
Step-by-Step Workflow:
-
Extraction: Macerate dried plant material (e.g., C. abrotanoides fruits) in 95% EtOH at room temperature (3 × 7 days). Concentrate under reduced pressure to yield a crude extract.
-
Partitioning: Suspend the extract in H₂O and partition sequentially with Ethyl Acetate (EtOAc). Retain the EtOAc fraction, which concentrates the lipophilic organic acids.
-
Silica Gel Chromatography: Apply the EtOAc fraction to a silica gel column. Elute with a gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v).
-
NMR Screening (Self-Validation): Analyze fractions via ¹H-NMR. Pool only the fractions exhibiting the characteristic signals for the tetrahydrofuran moiety and the octanoic acid chain, discarding false positives.
-
Preparative HPLC: Purify the pooled fractions using a C18 preparative HPLC column (MeCN/H₂O gradient, 2.0 mL/min) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to yield pure Lonfuranacid B[5].
Fig 1. NMR-guided isolation workflow for Lonfuranacid B from plant matrices.
Protocol 2: In Vitro Anti-Inflammatory Assay (iNOS/NO)
Causality & Rationale: RAW264.7 cells are utilized because they robustly express iNOS upon LPS stimulation, creating a reliable model for macrophage-driven inflammation. The Griess assay provides a colorimetric readout for nitrite (a stable breakdown product of NO), while subsequent Western blotting confirms that the reduction in NO is due to the translational downregulation of iNOS, rather than the compound merely acting as a chemical NO scavenger[2].
Step-by-Step Workflow:
-
Cell Culture: Seed RAW264.7 macrophages in 96-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.
-
Pre-treatment & Self-Validation: Treat cells with varying concentrations of Lonfuranacid B (e.g., 1, 5, 10, 20 μM) for 1 h.
-
Validation Control: Include a negative control (vehicle only) and a positive control (L-NAME, a known NOS inhibitor, 50 μM) to ensure the assay's dynamic range and responsiveness.
-
-
Stimulation: Add LPS (1 μg/mL) to all wells except the blank control. Incubate for 24 h.
-
Griess Assay: Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Measure absorbance at 540 nm using a microplate reader.
-
Western Blotting: Lyse cells in RIPA buffer. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-iNOS primary antibodies. Normalize bands against β-actin to quantify dose-dependent iNOS suppression[5].
Fig 2. iNOS/NO inflammatory signaling pathway inhibited by Lonfuranacid B.
References
-
BLDpharm. "2131269-66-2 | 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid". BLD Pharm. 3
-
NIH PMC. "Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine". National Center for Biotechnology Information. 1
-
NIH PMC. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L". National Center for Biotechnology Information. 2
-
ACS Publications. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. | Journal of Natural Products". American Chemical Society. 5
-
Benchchem. "Lonfuranacid A | 2131748-26-8". Benchchem. 4
Sources
- 1. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 4. Lonfuranacid A | 2131748-26-8 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
